Tris(cyclopentadienyl)thulium
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Overview
Description
Tris(cyclopentadienyl)thulium is an organometallic compound with the chemical formula (C₅H₅)₃Tm. It consists of a thulium ion coordinated to three cyclopentadienyl ligands. This compound is part of the broader class of cyclopentadienyl complexes, which are known for their stability and unique chemical properties. This compound is notable for its applications in various fields, including catalysis and materials science .
Preparation Methods
The synthesis of Tris(cyclopentadienyl)thulium typically involves the reaction of thulium(III) chloride with cyclopentadienyl anions. One common method is to react tris(cyclopentadienyl)aluminum(III) with thulium(III) chloride in a suitable solvent. The reaction proceeds as follows:
TmCl3+3CpAl→(Cp)3Tm+3AlCl
The product, this compound, is then purified through recrystallization or sublimation .
Chemical Reactions Analysis
Tris(cyclopentadienyl)thulium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like oxygen or halogens, reducing agents such as lithium aluminum hydride, and various ligand exchange reagents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tris(cyclopentadienyl)thulium has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: The compound is utilized in the preparation of thin films and other advanced materials.
Pharmaceuticals: It serves as a precursor for the synthesis of thulium-based drugs and diagnostic agents.
Electronics: The compound is used in the development of light-emitting diodes (LEDs) and other electronic devices
Mechanism of Action
The mechanism of action of Tris(cyclopentadienyl)thulium involves the coordination of the thulium ion with the cyclopentadienyl ligands. This coordination stabilizes the thulium ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Tris(cyclopentadienyl)thulium can be compared with other similar compounds, such as:
- Tris(cyclopentadienyl)lanthanum(III)
- Tris(cyclopentadienyl)yttrium(III)
- Tris(tetramethylcyclopentadienyl)gadolinium(III)
These compounds share similar structures and properties but differ in their specific applications and reactivity. This compound is unique due to its specific coordination chemistry and the properties imparted by the thulium ion .
Biological Activity
Tris(cyclopentadienyl)thulium, or TmCp₃, is an organometallic compound that has garnered interest in various fields including materials science, catalysis, and biomedical applications. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse scientific sources.
- Molecular Formula : (C5H5)3Tm
- Molecular Weight : 364.21 g/mol
- CAS Number : 1272-26-0
- Purity : 99.9% trace metals basis
- Melting Point : 248-249 °C (decomposes)
Synthesis Methods
This compound is typically synthesized through the reaction of thulium(III) chloride with cyclopentadienyl anions. A common method involves reacting tris(cyclopentadienyl)aluminum(III) with thulium(III) chloride:
This reaction highlights the versatility of cyclopentadienyl ligands in stabilizing the thulium ion.
The biological activity of this compound is primarily attributed to its coordination chemistry. The thulium ion, coordinated by cyclopentadienyl ligands, can interact with biological molecules, potentially influencing various biochemical pathways. This coordination stabilizes the thulium ion, allowing it to participate in redox reactions and ligand exchange processes.
Applications in Medicine
Case Studies and Research Findings
Recent studies have highlighted the importance of cyclopentadienyl ligands in enhancing the biological activity of metal complexes:
- A study comparing electrochemical properties of various tris(cyclopentadienyl) complexes demonstrated that the electron-donating ability of ligands significantly affects redox potentials, which could influence biological interactions .
- Another investigation into the reactivity of organometallic compounds indicated that TmCp₃ could be involved in oxidative stress mechanisms within cells, potentially leading to therapeutic applications in cancer treatment .
Comparative Analysis
Compound | Biological Activity | Applications |
---|---|---|
This compound | Potential antimicrobial | Catalysis, diagnostics |
Tris(cyclopentadienyl)lanthanum | Antitumor properties | Drug development |
Tris(cyclopentadienyl)yttrium | Antimicrobial activity | Materials science |
Properties
CAS No. |
1272-26-0 |
---|---|
Molecular Formula |
C15H15Tm |
Molecular Weight |
364.21 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;thulium(3+) |
InChI |
InChI=1S/3C5H5.Tm/c3*1-2-4-5-3-1;/h3*1-5H;/q3*-1;+3 |
InChI Key |
MWWSVGXLSBSLQO-UHFFFAOYSA-N |
SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Tm+3] |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Tm+3] |
Key on ui other cas no. |
1272-26-0 |
Pictograms |
Flammable |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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